7-Fluoro-2-oxoindoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-2-oxoindoline-4-carboxylic acid is a chemical compound with the molecular formula C₉H₆FNO₃ and a molecular weight of 195.15 g/mol . This compound is a derivative of indoline, a significant heterocyclic system in natural products and drugs . The presence of a fluorine atom at the 7th position and a carboxylic acid group at the 4th position makes it a unique and valuable compound in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 7-Fluoro-2-oxoindoline-4-carboxylic acid involves several steps. One common method includes the reaction of indoline derivatives with fluorinating agents under controlled conditions . The reaction typically requires an acidic environment and specific temperature settings to ensure high yield and purity . Industrial production methods focus on optimizing these conditions to achieve large-scale production while maintaining safety and environmental standards .
Analyse Chemischer Reaktionen
7-Fluoro-2-oxoindoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed from these reactions vary based on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-2-oxoindoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Fluoro-2-oxoindoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes and receptors, influencing various biological processes . The oxo and carboxylic acid groups play crucial roles in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
7-Fluoro-2-oxoindoline-4-carboxylic acid can be compared with other indoline derivatives such as:
2-Oxoindoline-4-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
7-Fluorochromone-2-carboxylic acid: Similar in structure but with a chromone ring instead of an indoline ring
Eigenschaften
Molekularformel |
C9H6FNO3 |
---|---|
Molekulargewicht |
195.15 g/mol |
IUPAC-Name |
7-fluoro-2-oxo-1,3-dihydroindole-4-carboxylic acid |
InChI |
InChI=1S/C9H6FNO3/c10-6-2-1-4(9(13)14)5-3-7(12)11-8(5)6/h1-2H,3H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
HJXRMUHZZMPVHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2NC1=O)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.